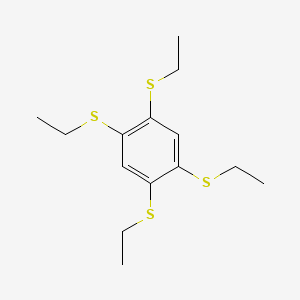

1,2,4,5-Tetrakis(ethylsulfanyl)benzene

Cat. No. B8306874

Key on ui cas rn:

4115-58-6

M. Wt: 318.6 g/mol

InChI Key: FPXYRVWGZXSEJZ-UHFFFAOYSA-N

Attention: For research use only. Not for human or veterinary use.

Patent

US04882415

Procedure details

In a 3-1 sulfonating flask, 1,850 ml of dry n-propylamine and 9.6 g of granulated lithium are initially introduced under a nitrogen inert atmosphere. The mixture is stirred at room temperature until the blue colour persists, and 55.0 g of solid 1,2,4,5-tetraethylthiobenzene are then added. A slight exothermic reaction sets in, which is kept under control by cooling with an ice-bath to prevent the inside temperature of pg,7 the solution from exceeding 38° C. After the exothermic reaction has subsided, stirring is continued for 16-20 hours under a gentle stream of N2, a further 400 mg of lithium are then added, and the mixture is heated at the reflux temperature for half an hour. The mixture is then cooled to 10° C. and 18.5 g of dry NH4Cl are added in portions. The mixture is heated to the boiling temperature of propylamine, about 1,500 ml of which are distilled off. The suspension, which has become viscous and greenish, is cooled to 5° C. and brought to a pH of 1 by the dropwise addition of 5N HCl. The temperature should not exceed 10° C. during this addition. The 1,2,4,5-tetramercaptobenzene which precipitates during the acidification is extracted from the reaction mixture with 1 times 1 liter and 2 times 500 ml of chloroform under an inert gas, the organic phase is dried with Na2SO4 and then evaporated to half its volume and cooled to -21° C. Tetramercaptobenzene precipitates as slightly greenish crystals. Yield: 20.5 g (57.5% of theory). Melting point (m.p.): 139°-142° C.

[Compound]

Name

solid

Quantity

55 g

Type

reactant

Reaction Step One

Identifiers

|

REACTION_CXSMILES

|

[Li].C([S:4][C:5]1[CH:10]=[C:9]([S:11]CC)[C:8]([S:14]CC)=[CH:7][C:6]=1[S:17]CC)C.N#N.[NH4+].[Cl-]>C(N)CC>[SH:4][C:5]1[CH:10]=[C:9]([SH:11])[C:8]([SH:14])=[CH:7][C:6]=1[SH:17] |f:3.4,^1:0|

|

Inputs

Step One

[Compound]

|

Name

|

solid

|

|

Quantity

|

55 g

|

|

Type

|

reactant

|

|

Smiles

|

|

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

C(C)SC1=C(C=C(C(=C1)SCC)SCC)SCC

|

Step Two

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

N#N

|

Step Three

|

Name

|

|

|

Quantity

|

400 mg

|

|

Type

|

reactant

|

|

Smiles

|

[Li]

|

Step Four

|

Name

|

|

|

Quantity

|

18.5 g

|

|

Type

|

reactant

|

|

Smiles

|

[NH4+].[Cl-]

|

Step Five

|

Name

|

|

|

Quantity

|

9.6 g

|

|

Type

|

reactant

|

|

Smiles

|

[Li]

|

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

solvent

|

|

Smiles

|

C(CC)N

|

Step Six

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

solvent

|

|

Smiles

|

C(CC)N

|

Conditions

Temperature

|

Control Type

|

UNSPECIFIED

|

|

Setpoint

|

10 °C

|

Stirring

|

Type

|

CUSTOM

|

|

Details

|

stirring

|

|

Rate

|

UNSPECIFIED

|

|

RPM

|

0

|

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

ADDITION

|

Type

|

ADDITION

|

|

Details

|

are then added

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

A slight exothermic reaction sets in, which

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

by cooling with an ice-bath

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

from exceeding 38° C

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

After the exothermic reaction

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

the mixture is heated at the reflux temperature for half an hour

|

DISTILLATION

|

Type

|

DISTILLATION

|

|

Details

|

are distilled off

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

greenish, is cooled to 5° C.

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

brought to a pH of 1 by the dropwise addition of 5N HCl

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

The temperature should not exceed 10° C. during this addition

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

The 1,2,4,5-tetramercaptobenzene which precipitates during the acidification

|

EXTRACTION

|

Type

|

EXTRACTION

|

|

Details

|

is extracted from the reaction mixture with 1 times 1 liter and 2 times 500 ml of chloroform under an inert gas

|

DRY_WITH_MATERIAL

|

Type

|

DRY_WITH_MATERIAL

|

|

Details

|

the organic phase is dried with Na2SO4

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

evaporated to half its volume

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

cooled to -21° C

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

Tetramercaptobenzene precipitates as slightly greenish crystals

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

139°-142° C.

|

Outcomes

Product

|

Name

|

|

|

Type

|

|

|

Smiles

|

SC1=C(C=C(C(=C1)S)S)S

|

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |